1-(4-(Tri-fluoromethyl)pyridin-2-yl)urea
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)urea is a urea derivative characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a urea (-NHCONH₂) moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties in drug design . Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, enabling interactions with biological targets such as kinases.
Properties
Molecular Formula |
C7H6F3N3O |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]urea |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)13-6(11)14/h1-3H,(H3,11,12,13,14) |
InChI Key |
ZJEVYKHEGWJGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (Compound 7u)
- Structure : Features a pyridine ring with a trifluoroethoxy (-OCH₂CF₃) group at the 4-position and a urea linker to a chlorophenyl group.
- Activity : Exhibited IC₅₀ values of 2.39 ± 0.10 μM (A549 lung cancer) and 3.90 ± 0.33 μM (HCT-116 colon cancer), comparable to sorafenib (IC₅₀ = 2.12–2.25 μM) .
- Key Difference: The trifluoroethoxy group in 7u may confer different electronic and steric effects compared to the trifluoromethyl group in the target compound.
Pyrido-Pyrimidinone Derivatives (Patent EP2023/39)
- Structure: Non-urea compounds with trifluoromethyl-substituted phenyl groups fused to pyrido-pyrimidinone cores (e.g., 2-[4-fluoro-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .
- Unlike urea derivatives, pyrido-pyrimidinones may target different pathways, such as PI3K or mTOR.
Comparative Analysis Table
Key Findings
Substituent Impact : The -CF₃ group in 1-(4-(trifluoromethyl)pyridin-2-yl)urea likely improves metabolic stability over -OCH₂CF₃ in 7u, as ether linkages are more susceptible to oxidative degradation.
Activity Trends : Urea derivatives with trifluoromethyl or trifluoroethoxy groups show low micromolar IC₅₀ values, positioning them as viable candidates for kinase inhibition. However, the absence of direct data on the target compound necessitates further experimental validation.
Scaffold Diversity: Pyrido-pyrimidinones () illustrate alternative strategies for incorporating -CF₃ groups but lack the urea moiety critical for hydrogen bonding in BRAF inhibition .
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